N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a dihydropyrimidinone core substituted with a methyl group at position 4 and a morpholine ring at position 2. The acetamide moiety is linked to a 2-chloro-4-fluorophenyl group, a halogenated aromatic system known to enhance lipophilicity and metabolic stability in drug-like molecules . Acetamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases, where the morpholine group often acts as a hydrogen bond acceptor or solvent-accessible moiety .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3/c1-11-8-16(25)23(17(20-11)22-4-6-26-7-5-22)10-15(24)21-14-3-2-12(19)9-13(14)18/h2-3,8-9H,4-7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEPHOCDQLLMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidinyl core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the morpholinyl group: This step may involve nucleophilic substitution reactions.
Attachment of the chloro-fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final acetamide formation: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its acetamide and ester-like linkages:
Hydrolysis is pH-dependent: Acidic conditions favor cleavage of the acetamide bond, while alkaline media promote ester hydrolysis in the morpholine ring .
Oxidation Reactions
Oxidative transformations involve the dihydropyrimidinone ring and hydroxyl groups:
The morpholine ring remains stable under mild oxidation but degrades with strong oxidants like CrO₃.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple sites:
Halogen Displacement
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | K₂CO₃/DMF, 80°C, 12 h | Morpholine replaced by piperidine | 81% | |
| 4-Methoxyaniline | EtOH, reflux, 2 h | Chlorine substituent → methoxy aniline | 76% |
Aromatic Fluorine Replacement
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃/DMSO | 120°C, 48 h | Fluorine → azide group | 58% | |
| CuCN/LiCl | NMP, 180°C, microwave, 30 min | Fluorine → cyano group | 67% |
Reduction Reactions
Selective reductions modify the pyrimidinone core:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 6-Ketone → 6-alcohol | 89% | |
| H₂ (1 atm)/Pd-C | EtOAc, 25°C, 6 h | Dihydropyrimidinone → tetrahydropyrimidine | 94% |
Amidation and Acylation
The secondary amine in the morpholine ring participates in coupling reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → 25°C, 12 h | N-Acetyl morpholine derivative | 83% | |
| Boc₂O | THF, DMAP, 25°C, 24 h | tert-Butoxycarbonyl-protected amine | 77% |
Ring-Opening Reactions
The dihydropyrimidinone ring undergoes cleavage under extreme conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux, 8 h | Ring-opened hydrazide derivative | 65% | |
| LiAlH₄ | THF, 66°C, 3 h | Pyrimidinone → pyrimidine diol | 71% |
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12).
-
Thermal Stability : Stable up to 150°C; decarbonylation occurs at >200°C .
-
Photoreactivity : UV light (254 nm) induces C-F bond cleavage in the aryl group .
This reactivity profile enables strategic modifications for drug development, particularly in optimizing pharmacokinetic properties or introducing functional handles for bioconjugation. Experimental protocols from referenced studies demonstrate reproducibility across scales from milligram to kilogram quantities .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral properties of compounds structurally related to N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. For instance, similar compounds have been shown to inhibit viral replication by targeting specific viral proteins or pathways.
Case Study: Respiratory Syncytial Virus (RSV)
A review on antiviral agents indicated that certain non-nucleoside compounds exhibit potent activity against RSV by inhibiting its fusion with host cell membranes. The mechanism involves the structural arrangement of the compound, which is crucial for its efficacy against viral infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential, particularly as an inhibitor of key oncogenic pathways.
Case Study: Inhibition of Tumor Growth
In vitro studies have demonstrated that related compounds can significantly reduce the viability of cancer cells, suggesting a promising avenue for developing new anticancer therapies. The efficacy of these compounds was compared to standard treatments like 5-fluorouracil, showing enhanced cytotoxicity against specific cancer cell lines .
Biochemical Research
In addition to therapeutic applications, this compound serves as a valuable tool in biochemical research.
Role in Enzyme Inhibition
The compound has been utilized to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for investigating drug interactions and metabolic processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrimidinone vs. Pyridazinone: The compound N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide () replaces the dihydropyrimidinone core with a pyridazinone ring. The thiomorpholine group (sulfur-containing) may reduce metabolic stability compared to morpholine (oxygen-containing) due to sulfur’s susceptibility to oxidation .
- Thioether vs. Morpholine Substitution: The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide () substitutes the morpholine group with a thioether. Thioethers generally increase lipophilicity (logP) but may compromise solubility.
Aromatic Substituent Variations
- Chloro-Fluorophenyl vs. Difluoromethylphenyl: N-[3-(difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide () replaces the 2-chloro-4-fluorophenyl group with a 3-difluoromethyl-4-fluorophenyl moiety.
- Chlorophenyl vs. Naphthyl: N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () substitutes the dihydropyrimidinone-morpholine system with a naphthyl group. The naphthyl group’s planar structure may improve stacking interactions in hydrophobic binding pockets but reduces solubility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, also known by its CAS number 1251707-69-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.8 g/mol. The compound features a dihydropyrimidine core which is significant in many pharmacological applications.
Research indicates that compounds similar to this compound exhibit various mechanisms of action. These include:
- Antiviral Activity : Compounds with similar structures have been noted for their ability to inhibit viral replication by interfering with viral entry or replication processes. For instance, non-nucleoside antiviral agents have shown efficacy against various human viruses by blocking critical steps in the viral life cycle .
- Anticancer Properties : The dihydropyrimidine derivatives have been studied for their cytotoxic effects against multiple cancer cell lines. Some derivatives were found to be significantly more potent than standard chemotherapeutic agents like 5-fluorouracil .
- Antimicrobial Effects : The potential for antimicrobial activity has also been explored, with some derivatives demonstrating effectiveness against bacterial and fungal strains .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Anticancer Studies : A study evaluating Mannich bases demonstrated that certain derivatives exhibited IC50 values lower than 10 μM against human cancer cell lines, indicating strong cytotoxic potential .
- Antiviral Efficacy : Research on structurally similar compounds revealed that they could effectively inhibit the fusion of respiratory syncytial virus (RSV) with host cell membranes, showcasing a promising avenue for antiviral drug development .
- Synthesis and Evaluation : A multi-component synthesis approach yielded dihydropyrimidine derivatives with good yields and notable biological activity against mycobacterial strains, suggesting that structural modifications could enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide?
- Methodological Answer : A typical approach involves coupling a fluorinated pyrimidine intermediate with a substituted acetamide. For example, a fluoropyrimidine derivative (e.g., 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine) can react with N-(2-chloro-4-fluorophenyl)acetamide under nucleophilic substitution conditions. Solvents like N-methyl-2-pyrrolidone (NMP) at 120°C for 16 hours are used, followed by extraction with dichloromethane and purification via silica gel chromatography . Morpholine-containing intermediates are synthesized via acetylation or sulfonylation reactions in dichloromethane with bases like Na₂CO₃, as seen in morpholine derivative syntheses .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule structures .
- NMR spectroscopy : Analyze proton environments (e.g., morpholine protons at δ 3.3–3.5 ppm and acetamide NH signals near δ 7.7 ppm) to confirm substituent positions .
- HPLC-MS : Verify molecular weight (e.g., ESI/APCI(+) spectra for [M+H]+ ions) and detect impurities .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity from halogenated aryl groups. In case of exposure:
- Inhalation : Move to fresh air; consult a physician.
- Skin contact : Wash with soap/water; monitor for irritation.
- Waste disposal : Neutralize with aqueous NH₄Cl before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent selection : Replace NMP with polar aprotic solvents like DMF to enhance nucleophilicity.
- Catalysis : Introduce Pd-based catalysts for coupling reactions, as seen in analogous pyrimidine syntheses .
- Temperature control : Conduct stepwise heating (e.g., 80°C → 120°C) to minimize side reactions.
- Purification : Optimize gradient elution in chromatography (e.g., CH₂Cl₂/MeOH ratios) to isolate low-yield products (e.g., 31% yield in ).
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Conformational analysis : Use X-ray data to identify dominant conformers (e.g., dihedral angles between pyrimidine and phenyl rings ).
- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in morpholine or acetamide groups.
- DFT calculations : Compare computed chemical shifts (e.g., Gaussian09) with experimental NMR to validate assignments .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding to enzymes (e.g., kinases) by aligning the morpholine ring in hydrophobic pockets.
- MD simulations : Run GROMACS trajectories to assess stability of hydrogen bonds between the acetamide NH and target residues.
- QM/MM : Combine DFT (for ligand) and molecular mechanics (for protein) to study electronic interactions .
Q. How does the morpholin-4-yl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : The morpholine oxygen enhances water solubility via hydrogen bonding.
- Lipophilicity : Calculate logP values (e.g., ChemAxon) to compare morpholine-containing analogs vs. piperidine derivatives.
- Metabolic stability : Perform liver microsome assays to evaluate oxidative degradation of the morpholine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
